5-aminoisoquinolin-1(2H)-one
Overview
Description
5-aminoisoquinolin-1(2H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a member of isoquinolines .
Synthesis Analysis
The synthesis of this compound has been developed and involves acylation . Other methods of synthesis involve the use of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound has been studied in the context of its use as a selective inhibitor of PARP-2 . Further studies have also been conducted on its derivatives .Chemical Reactions Analysis
This compound has been incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine or 2,4,6-tris(trichloromethyl)-1,3,5-triazine .Scientific Research Applications
Poly(ADP-Ribose) Polymerase (PARP) Inhibition
5-Aminoisoquinolin-1(2H)-one (5-AIQ) is a notable inhibitor of poly(ADP-ribose) polymerases (PARPs). Despite moderate potency in vitro against PARP-1, its efficacy in cells and in vivo models is significant, indicating effective uptake. The compound has demonstrated protective activity in various disease models, including those of haemorrhagic shock, myocardial infarction, and ischaemic disorders of the kidney and liver. It also shows promise in models of stroke, organ transplantation, and inflammatory conditions like arthritis, Parkinson's disease, and multiple sclerosis. The down-regulation of NF-κB activity through PARP-1 inhibition leads to reduced expression of cytokines and adhesion molecules, showcasing its anti-inflammatory potential. Furthermore, its anti-angiogenic and anti-metastatic activities are noteworthy, particularly in a mouse model of metastasis (Threadgill, 2015).
Novel Compound Synthesis
5-AIQ has been instrumental in the development of novel isoquinolin-1(2H)-ones, 1-chloroisoquinolines, and 1-aminoisoquinolines with heterocyclic substituents. These compounds, particularly 1-amino-3-hetarylisoquinolines, have shown potential as anticancer agents. The method involving the recyclization of 3-hetarylisocoumarins has been highlighted for its efficiency in synthesizing these compounds (Konovalenko et al., 2020).
Pharmacokinetic and Bio-Distribution Studies
The development of a reliable ultra-performance liquid chromatography-tandem mass spectrometry assay for 5-AIQ in plasma has enabled its quantitative analysis and the examination of its metabolic stability. In silico ADME predictions reveal 5-AIQ's high solubility, gastrointestinal absorption, and blood–brain barrier permeability, which are crucial for its potential therapeutic applications. The compound exhibits moderate metabolism by human liver microsomes, further affirming its suitability for pharmacokinetic and bio-distribution studies (Iqbal et al., 2022).
PARP-2 Selective Inhibition
While 5-AIQ itself is not isoform-selective for PARP enzymes, derivatives of isoquinolin-1-ones, particularly 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones, have been synthesized and evaluated for selective inhibition of PARP-2. This has led to the identification of compounds with significant selectivity, contributing to the understanding of the distinct roles of PARP isoforms in various therapeutic contexts (Sunderland et al., 2011).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found to be involved in certain chemical reactions .
Cellular Effects
The effects of 5-Aminoisoquinolin-1(2H)-one on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
5-amino-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVASVGVAQIVSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274354 | |
Record name | 5-aminoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93117-08-9 | |
Record name | 5-Amino-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93117-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-aminoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminoisoquinolin-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Amino-1(2H)-isoquinolinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3G4R3QNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-aminoisoquinolin-1(2H)-one interact with PARP and what are the downstream effects of this interaction?
A: this compound acts as a PARP inhibitor, meaning it binds to PARP and blocks its enzymatic activity. [, ] While the precise mechanism of inhibition by this compound isn't detailed in these papers, PARP inhibitors generally prevent PARP from using NAD+ to synthesize poly (ADP-ribose) chains. These chains usually play a role in DNA repair, but in excess, they can contribute to cell death and inflammation.
- Inflammatory markers: In a rat model of periodontitis, this compound decreased neutrophil infiltration and Evans blue extravasation, indicating reduced inflammation. []
- Tissue damage: The same study showed a decrease in alveolar bone destruction with this compound treatment, suggesting protection against inflammation-induced damage. []
- Expression of metastasis-related genes: In mouse colon carcinoma cells, this compound downregulated genes involved in metastasis, such as integrin β1, MMP-9, and MMP-2. []
- Cell adhesion, migration, and invasion: The downregulation of metastasis-related genes by this compound was associated with reduced adhesion, migration, and invasion of the colon carcinoma cells. []
Q2: What is the connection between PARP, NF-κB, and the effects observed with this compound?
A: The research suggests that this compound's impact on metastasis-related genes might be linked to the modulation of NF-κB activity. [] NF-κB is a transcription factor that regulates inflammation and cell survival. PARP activation can influence NF-κB signaling.
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